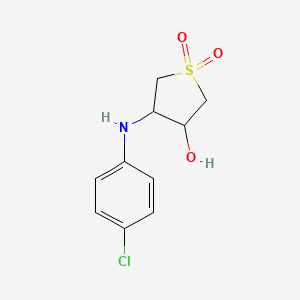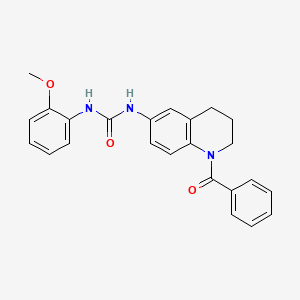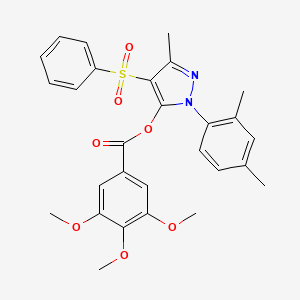
3-Cyclopropyl-1-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-(3-nitrophenyl)urea is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . This compound is characterized by the presence of a cyclopropyl group and a nitrophenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Cyclopropyl-1-(3-nitrophenyl)urea typically involves the reaction of cyclopropylamine with 3-nitrophenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
3-Cyclopropyl-1-(3-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amino group.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-(3-nitrophenyl)urea is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-(3-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino derivative, which may interact with enzymes or receptors in biological systems. The cyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-Cyclopropyl-1-(3-nitrophenyl)urea can be compared with other similar compounds such as:
3-Cyclopropyl-1-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
3-Cyclopropyl-1-(2-nitrophenyl)urea: The nitro group in the ortho position can lead to different steric and electronic effects.
3-Cyclopropyl-1-(3-aminophenyl)urea: The amino derivative, which can be formed by reduction of the nitro compound, has different chemical and biological properties.
Propiedades
IUPAC Name |
1-cyclopropyl-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(11-7-4-5-7)12-8-2-1-3-9(6-8)13(15)16/h1-3,6-7H,4-5H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEYQOOFVUXABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/new.no-structure.jpg)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide](/img/structure/B2813132.png)

![5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-7-cyclopropyl-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2813136.png)

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)


![2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2813145.png)



![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)
